3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine
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Overview
Description
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that features a unique fusion of pyridine and imidazo[1,2-b][1,2,4]triazine rings. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, which involves the reaction of 2-amino-1,3,5-triazines with electron-rich or electron-poor acetophenones and heterocycle ketones . This method is straightforward and can be applied on a gram scale.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,2-b][1,2,4]triazine core can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[1,2-a][1,3,5]triazines: These compounds have a similar triazine ring but differ in the substitution pattern and functional groups.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This compound has a similar pyridine ring but differs in the imidazo core structure.
The uniqueness of this compound lies in its specific fusion of pyridine and imidazo[1,2-b][1,2,4]triazine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6ClN5 |
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Molecular Weight |
231.64 g/mol |
IUPAC Name |
3-(3-chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C10H6ClN5/c11-7-2-1-3-12-9(7)8-6-14-16-5-4-13-10(16)15-8/h1-6H |
InChI Key |
FEDPVILVYLXPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC3=NC=CN3N=C2)Cl |
Origin of Product |
United States |
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